4,4'-Benzene-1,4-diylbisbut-3-en-2-one
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Overview
Description
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzene ring substituted with but-3-en-2-one groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one typically involves the reaction of benzene-1,4-dicarbaldehyde with but-3-en-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Benzene-1,4-diylbisbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the enone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4’-Benzene-1,4-diylbisbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 4,4’-Benzene-1,4-diylbisbut-3-en-2-one involves its interaction with various molecular targets. The enone groups can act as Michael acceptors, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyl: Similar in having a benzene ring structure but lacks the enone groups.
4,4’-Dibromo-1,1’-biphenyl: Contains halogen substituents instead of enone groups.
4,4’-Diaminobiphenyl: Contains amino groups instead of enone groups.
Uniqueness
4,4’-Benzene-1,4-diylbisbut-3-en-2-one is unique due to the presence of enone groups, which impart distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3 |
InChI Key |
HMMREUHYFATSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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